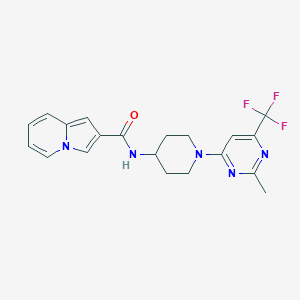

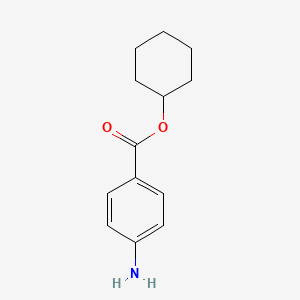

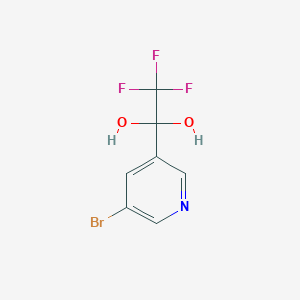

![molecular formula C17H18N2O3S B2565046 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2097923-00-5](/img/structure/B2565046.png)

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CP-690,550 and is a Janus kinase (JAK) inhibitor. JAK inhibitors have shown promise in treating a variety of autoimmune diseases, including rheumatoid arthritis and psoriasis.

Scientific Research Applications

Prodrug Applications

Compounds with sulfonamide groups have been evaluated as potential prodrugs. For instance, various N-acyl derivatives of model sulfonamides have been synthesized to explore their stability and enzymatic hydrolysis, aiming to develop prodrug forms that can be readily converted back to the active sulfonamides in the body. These studies highlight the potential of sulfonamides in prodrug development, with a focus on enhancing water solubility and lipophilicity for better therapeutic profiles (Larsen, Bundgaard, & Lee, 1988).

Enzyme Inhibition

Sulfonamides have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrase. Research into polymethoxylated-pyrazoline benzene sulfonamides has demonstrated their potential for cytotoxic activities against tumor cell lines and inhibition of carbonic anhydrase isoenzymes. These findings suggest that such compounds could serve as leads for the development of new therapeutic agents targeting specific isoenzymes (Kucukoglu et al., 2016).

Catalytic Systems

Research has also focused on the development of novel catalytic systems using sulfonamide derivatives. For instance, sulfonic acid functionalized imidazolium salts combined with FeCl3 have been shown to efficiently catalyze the synthesis of benzimidazoles, highlighting the versatility of sulfonamides in facilitating chemical transformations under environmentally friendly conditions (Khazaei et al., 2011).

Molecular Electronics

Sulfonamide groups have also been investigated for their unusual electronic effects in optically and magnetically active materials. The incorporation of sulfonamide groups into ligands for metal coordination can significantly affect the electronic structure of the resulting complexes, impacting their potential applications in molecular electronics and photonics (Edder et al., 2000).

properties

IUPAC Name |

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)15-3-2-4-16(9-15)23(21,22)19-11-13-5-8-17(18-10-13)14-6-7-14/h2-5,8-10,14,19H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCZLVSCGBBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

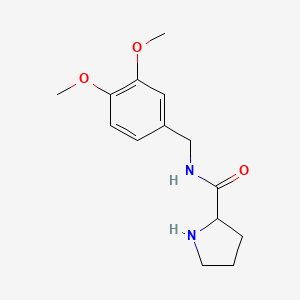

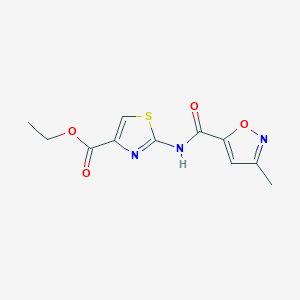

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)

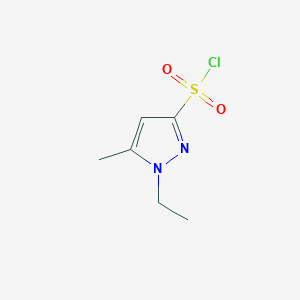

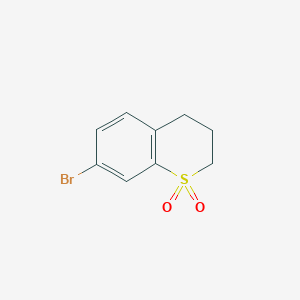

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)

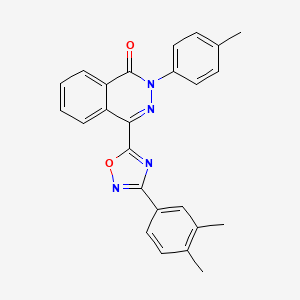

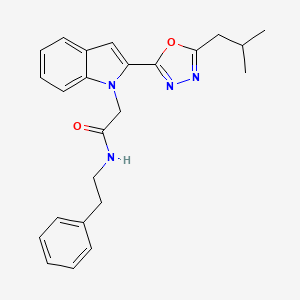

![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)

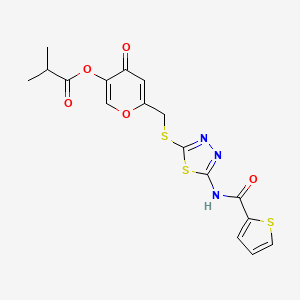

![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)